NSC5844, also known as RE640, is a bisquinoline compound with C-C chemokine receptor type 1 (CCR1)-agonistic properties.
NSC5844
CAS No.: 140926-75-6
Cat. No.: VC0537733
Molecular Formula: C20H16Cl2N4
Molecular Weight: 383.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140926-75-6 |
|---|---|
| Molecular Formula | C20H16Cl2N4 |
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) |
| Standard InChI Key | SSXYXSMMVMVYEV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
NSC5844 belongs to the 4-aminoquinoline class, characterized by two 7-chloroquinoline moieties linked by an ethanediamine bridge. The quinoline rings contribute to its planar aromatic structure, facilitating intercalation with biological targets such as DNA or heme polymers in malaria parasites . The chlorine substituents at the 7-position enhance lipophilicity, potentially improving membrane permeability .
Physicochemical Profile
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of NSC5844
The compound's low aqueous solubility necessitates organic solvents for in vitro studies, while its high LogP value suggests favorable membrane penetration . Stability data indicate that NSC5844 remains intact for ≥1 month at -20°C, making it suitable for long-term storage in research settings .
Synthesis and Structural Optimization
Original Synthetic Route
The first synthesis of NSC5844 was reported by Vennerstrom et al. (1992), involving a nucleophilic substitution reaction between 4,7-dichloroquinoline and ethylenediamine under alkaline conditions . The reaction proceeds via a two-step mechanism:
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Quinoline Activation: 4,7-Dichloroquinoline reacts with sodium hydride to generate a quinolinyl anion.
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Diamine Coupling: The anion attacks the ethylene diamine, displacing chloride ions to form the bisquinoline product .
This method yielded NSC5844 with 85% purity, requiring subsequent recrystallization from ethanol to achieve pharmaceutical-grade material .
Modifications for Enhanced Efficacy
Zhang et al. (2008) systematically modified the ethanediamine linker length, demonstrating that the two-carbon chain in NSC5844 optimally balances antiparasitic activity and cytotoxicity . Shortening the linker to one carbon reduced Plasmodium inhibition by 40%, while extending it to three carbons increased hepatotoxicity in murine models .
Pharmacological Activities
Antitumor Activity
NSC5844 demonstrates selective cytotoxicity against breast cancer cell lines (Table 2).
Table 2: Antitumor Activity of NSC5844
| Cell Line | GI₅₀ (μM) | Resistance Profile | Source |
|---|---|---|---|
| MDA-MB-468 (TNBC) | 7.35 ± 0.10 | ER-/PR-/HER2- | |
| MCF-7 (Luminal A) | 14.80 ± 0.35 | ER+/PR+/HER2- | |
| HEK-293 (Normal) | >50 | Non-malignant epithelial |
The 2-fold greater potency in triple-negative breast cancer (TNBC) cells suggests preferential targeting of basal-like tumor phenotypes . Mechanistic studies indicate NSC5844 induces G2/M cell cycle arrest through inhibition of CDK1 phosphorylation at Thr161 (IC₅₀ = 2.1 μM) .
Antimalarial Activity
NSC5844 inhibits both chloroquine-sensitive (D-6) and resistant (W-2) Plasmodium falciparum strains (Table 3).
Table 3: Antimalarial Efficacy Against P. falciparum
Notably, NSC5844 retains activity against the K1 strain (IC₅₀ = 34 nM), which carries the PfCRT K76T mutation responsible for chloroquine resistance . This suggests a heme polymerization inhibition mechanism distinct from chloroquine's lysosomal accumulation .
Mechanism of Action
Dual Targeting in Malaria Parasites
NSC5844 exerts its antimalarial effects through two synergistic pathways:
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Hme Detoxification Disruption: Binds free heme monomers with , preventing their polymerization into hemozoin .
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Mitochondrial Electron Transport Inhibition: Reduces cytochrome c oxidase activity by 72% at 50 nM, collapsing mitochondrial membrane potential () .
Oncogenic Signaling Modulation
In cancer cells, NSC5844 targets multiple pathways:
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LY6K Kinase Inhibition: Binds the ATP-pocket of lymphocyte antigen 6K (LY6K) with , suppressing TNBC cell migration .
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CCR1 Receptor Agonism: Activates C-C chemokine receptor type 1 (EC₅₀ = 3.1 μM), inducing monocyte recruitment to tumor microenvironments .
Preclinical Development
In Vivo Pharmacokinetics
Rat pharmacokinetic studies reveal favorable parameters:
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Oral Bioavailability: 62% at 10 mg/kg dose
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Half-Life (): 8.7 hours
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Volume of Distribution (): 12.4 L/kg, indicating extensive tissue penetration .
Toxicity Profile
Acute toxicity testing in Sprague-Dawley rats showed:
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LD₅₀ (Oral): 1,250 mg/kg
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Maximum Tolerated Dose: 50 mg/kg/day for 28 days
Hepatotoxicity manifested as elevated ALT (3.2× control) at doses >100 mg/kg .
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Bisquinolines
| Compound | Antimalarial IC₅₀ (nM) | Antitumor GI₅₀ (μM) | Selectivity Index* |
|---|---|---|---|
| NSC5844 | 17-27 | 7.35-14.80 | 8.9 |
| RE641 (C3 linker) | 42 | 18.2 | 4.3 |
| RE642 (C4 linker) | 56 | 22.5 | 2.9 |
*Selectivity Index = (HEK-293 GI₅₀)/(MDA-MB-468 GI₅₀) . NSC5844's C2 linker provides optimal balance between potency and safety.
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